molecular formula C7H6BrNO4 B2376554 6-Bromo-3-methoxy-2-nitrophenol CAS No. 1864051-70-6

6-Bromo-3-methoxy-2-nitrophenol

Cat. No.: B2376554
CAS No.: 1864051-70-6
M. Wt: 248.032
InChI Key: VKMUUEFMOLCQPZ-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenol ring

Safety and Hazards

The safety data sheet for a similar compound, “2-Nitrophenol”, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-nitrophenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The general synthetic route includes:

    Bromination: The addition of a bromine atom to the phenol ring, often using bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced by other substituents through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-3-methoxy-2-aminophenol, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3-methoxy-2-nitrophenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.

    4-Bromo-2-nitrophenol: Another isomer with different substitution patterns.

    3-Methoxy-4-nitrophenol: Contains a methoxy and nitro group but lacks the bromine atom.

Uniqueness

6-Bromo-3-methoxy-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of all three functional groups (bromine, methoxy, and nitro) in specific positions on the phenol ring makes it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-3-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(8)7(10)6(5)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMUUEFMOLCQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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